molecular formula C6H7F3O2 B13137784 2-(2-(Trifluoromethyl)cyclopropyl)aceticacid

2-(2-(Trifluoromethyl)cyclopropyl)aceticacid

Cat. No.: B13137784
M. Wt: 168.11 g/mol
InChI Key: NQISNDXNSIXNCQ-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of trifluoromethyl-substituted alkenes with diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction conditions often involve mild temperatures and inert atmospheres to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, aldehydes, and various substituted cyclopropyl derivatives .

Scientific Research Applications

2-(2-(Trifluoromethyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)acrylic acid
  • 2-(Trifluoromethyl)propionic acid
  • 2-(Trifluoromethyl)butyric acid

Uniqueness

2-(2-(Trifluoromethyl)cyclopropyl)acetic acid is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other trifluoromethyl-substituted acids .

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

2-[2-(trifluoromethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11)

InChI Key

NQISNDXNSIXNCQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(F)(F)F)CC(=O)O

Origin of Product

United States

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